Cyclotrisiloxane

描述

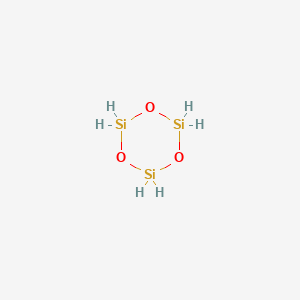

Structure

3D Structure

属性

分子式 |

H6O3Si3 |

|---|---|

分子量 |

138.3 g/mol |

IUPAC 名称 |

1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/H6O3Si3/c1-4-2-6-3-5-1/h4-6H2 |

InChI 键 |

JJRDHFIVAPVZJN-UHFFFAOYSA-N |

SMILES |

O1[SiH2]O[SiH2]O[SiH2]1 |

规范 SMILES |

O1[SiH2]O[SiH2]O[SiH2]1 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Chemical Properties of Cyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of hexamethylcyclotrisiloxane (B157284) (D3), a foundational organosilicon compound. The information presented herein is intended for a scientific audience and includes detailed experimental protocols and visual representations of key chemical processes to support research and development activities.

Chemical Identity and Structure

Hexamethylthis compound, commonly referred to as D3, is the simplest cyclic dimethylsiloxane. Its structure consists of a six-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom. The planar and strained nature of this ring structure is a key factor in its chemical reactivity, particularly its propensity for ring-opening polymerization.

Molecular Formula: C₆H₁₈O₃Si₃

Structure: A planar ring structure.

Synonyms: D3, Dimethylsiloxane cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of hexamethylthis compound. These properties are crucial for its handling, processing, and application in various chemical syntheses.

| Property | Value | Units | Conditions |

| Molecular Weight | 222.46 | g/mol | |

| Appearance | Colorless to white crystalline solid | - | |

| Melting Point | 50 - 64 | °C | |

| Boiling Point | 134 | °C | at 760 mmHg |

| Density | 1.02 | g/cm³ | |

| Vapor Pressure | 11.6 | mmHg | at 25 °C |

| Flash Point | 35 | °C | |

| Water Solubility | May decompose | - | |

| Solubility in Organic Solvents | Soluble in most organic solvents | - |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of hexamethylthis compound is essential for its application in research and industry. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid D3 transitions to a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tubes (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

-

Rubber band or wire for attaching the capillary tube

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry hexamethylthis compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with mineral oil to a level just above the side-arm. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube, with the bulb and sample immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Heating Rate: For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid D3 equals the atmospheric pressure.

Apparatus:

-

Distillation flask (e.g., 25 mL round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled. The distillation flask is charged with approximately 5-10 mL of hexamethylthis compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

-

Data Recording: The stable temperature at which the liquid is distilling at a steady rate (e.g., one drop per second) is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid D3.

Apparatus:

-

Pycnometer (a glass flask with a fitted ground glass stopper with a capillary)

-

Analytical balance

-

A liquid in which D3 is insoluble and does not react with (e.g., a hydrocarbon solvent)

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined (m₁).

-

A sample of hexamethylthis compound is added to the pycnometer, and the mass is recorded (m₂).

-

The pycnometer is filled with the chosen liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The total mass is then measured (m₃).

-

The pycnometer is emptied, cleaned, and filled with only the liquid. The mass is recorded (m₄).

-

The density of the solid (ρ_s) is calculated using the following formula: ρ_s = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_l where ρ_l is the density of the liquid used.

Spectroscopic Analysis

Objective: To identify the functional groups and characterize the bonding in the D3 molecule.

Methodology (KBr Pellet):

-

Sample Preparation: Approximately 1-2 mg of dry hexamethylthis compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. Key characteristic peaks for D3 include strong absorptions corresponding to Si-O-Si stretching and Si-CH₃ vibrations.

Objective: To elucidate the molecular structure of D3 by analyzing the magnetic properties of its atomic nuclei.

Methodology (¹H NMR):

-

Sample Preparation: A small amount of hexamethylthis compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. For D3, a single sharp peak is expected in the proton NMR spectrum, corresponding to the chemically equivalent methyl protons.

Objective: To determine the purity of a D3 sample and identify any volatile impurities.

Methodology:

-

Sample Preparation: A dilute solution of hexamethylthis compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: A small volume of the solution is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound. For D3, the retention time and the mass spectrum are used for confirmation and purity assessment.

Chemical Reactivity and Pathways

Synthesis of Hexamethylthis compound

A common laboratory and industrial synthesis involves the hydrolysis of dichlorodimethylsilane. The initial hydrolysis products are a mixture of linear and cyclic siloxanes. Hexamethylthis compound can be isolated from this mixture, often through thermal cracking of higher cyclic siloxanes in the presence of a catalyst.

Ring-Opening Polymerization (ROP)

Hexamethylthis compound is a key monomer in the production of polydimethylsiloxane (B3030410) (PDMS) polymers due to the high ring strain which facilitates ring-opening. The polymerization can be initiated by either anionic or cationic species.

Anionic ROP is a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. It is typically initiated by strong bases such as alkali metal hydroxides or organolithium reagents.

Cationic ROP is typically initiated by strong protic acids or Lewis acids. This method can also be used to produce PDMS, although control over the polymerization can be more challenging compared to the anionic route.

Thermal Decomposition

At elevated temperatures, hexamethylthis compound can undergo thermal decomposition. The decomposition products can include a variety of smaller and larger cyclic and linear siloxanes, as well as methane (B114726) and other hydrocarbons from the methyl groups. In the presence of oxygen, silicon dioxide (silica) can be formed.

Safety and Handling

Hexamethylthis compound is a flammable solid and should be handled with appropriate safety precautions. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is incompatible with strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of Hexamethylcyclotrisiloxane (B157284) (D3)

This technical guide provides a comprehensive overview of the molecular structure of hexamethylthis compound (D3), an important organosilicon compound. The document details its structural parameters, physicochemical properties, and the experimental methodologies used for its characterization.

Introduction

Hexamethylthis compound, commonly known as D3, is the simplest cyclic dimethylsiloxane with the chemical formula [(CH₃)₂SiO]₃.[1] It is a colorless or white volatile solid that serves as a key precursor in the synthesis of a wide range of silicone polymers.[1][2] Its strained, planar ring structure confers high reactivity, making it a valuable monomer for producing polymers with controlled molecular weights and specific functionalities.[2] Understanding the precise molecular structure of D3 is fundamental to elucidating its reactivity and predicting the properties of the resulting silicone-based materials, which have extensive applications in industries ranging from personal care and medicine to aviation and electronics.[3]

Molecular Structure

The molecular structure of hexamethylthis compound has been determined with high precision using gas-phase electron diffraction (GED). This technique is ideal for determining the structure of free molecules in the gaseous state, devoid of intermolecular forces that are present in solid or liquid states.[4]

The key structural features of the D3 molecule are its planar six-membered ring, composed of alternating silicon and oxygen atoms. The methyl groups are attached to the silicon atoms and extend above and below this plane.

Table 1: Structural Parameters of Hexamethylthis compound (D3) from Gas-Phase Electron Diffraction

| Parameter | Value |

| Si-O Bond Length | 1.66 ± 0.04 Å |

| Si-C Bond Length | 1.88 ± 0.04 Å |

| Si-O-Si Bond Angle | 125 ± 5° |

| O-Si-O Bond Angle | Not explicitly stated in the provided results |

| C-Si-C Bond Angle | Not explicitly stated in the provided results |

| Si-C-H Bond Angle | 112 ± 6° |

Physicochemical Properties

A thorough understanding of the physicochemical properties of D3 is crucial for its handling, processing, and for modeling its behavior in various applications.

Table 2: Physicochemical Properties of Hexamethylthis compound (D3)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈O₃Si₃ | [2][3] |

| Molecular Weight | 222.46 g/mol | [3] |

| Appearance | Colorless or white solid | [1][2] |

| Melting Point | 64 °C | [1][2][5] |

| Boiling Point | 134 - 135.1 °C at 1013 hPa | [1][2][3][5] |

| Vapor Pressure | 11.56 hPa at 25 °C (extrapolated) | [5] |

| Density | 1.02 g/cm³ | [1][2] |

| Water Solubility | 1.6 mg/L at 25 °C | [5] |

| Log Kow (Octanol/Water Partition Coefficient) | 3.85 (measured) | [5] |

| Hydrolytic Half-life | 2 minutes (pH 4, 25 °C), 23 minutes (pH 7, 25 °C), 0.4 minutes (pH 9, 25 °C) | [5] |

Experimental Protocols for Structural Determination

The primary method for determining the precise molecular structure of D3 in the gas phase is Gas-Phase Electron Diffraction (GED). While X-ray crystallography is a powerful technique for determining the structure of molecules in the solid state, GED provides insights into the molecule's geometry without the influence of crystal packing forces.

Gas electron diffraction involves scattering a beam of high-energy electrons off a gaseous sample of the molecule of interest. The resulting diffraction pattern is then analyzed to determine the internuclear distances and bond angles.

Methodology:

-

Sample Introduction: A solid sample of D3 is heated to produce a vapor.

-

Nozzle Effusion: The D3 vapor is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Bombardment: A focused beam of high-energy electrons is directed perpendicular to the molecular beam.

-

Scattering: The electrons are scattered by the electric field of the D3 molecules.

-

Detection: The scattered electrons form a diffraction pattern on a detector (historically photographic plates, now often imaging plates or CCD cameras).

-

Data Analysis: The radially symmetric diffraction pattern is measured to obtain the scattering intensity as a function of the scattering angle.

-

Structural Refinement: The experimental scattering curve is compared to theoretical curves calculated for various molecular geometries. A least-squares fitting procedure is used to determine the structural parameters (bond lengths and angles) that best reproduce the experimental data.

While a specific experimental protocol for the X-ray crystallography of D3 was not detailed in the provided search results, the general methodology for small molecule crystallography would be applicable. This technique would provide the structure of D3 in its solid, crystalline state.

References

- 1. Hexamethylthis compound - Wikipedia [en.wikipedia.org]

- 2. Hexamethylthis compound (D3)|High-Purity Research Chemical [benchchem.com]

- 3. HEXAMETHYLthis compound (D3) - Ataman Kimya [atamanchemicals.com]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Synthesis of Novel Cyclotrisiloxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for novel cyclotrisiloxane derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing synthetic methodologies, presenting key quantitative data, and illustrating reaction pathways and workflows. The unique properties of cyclotrisiloxanes, such as their biocompatibility, flexibility, and tunable functionality, make them promising candidates for advanced applications in drug delivery and materials science.

Ring-Opening Polymerization (ROP) of Cyclotrisiloxanes

Ring-opening polymerization is a fundamental and widely utilized method for the synthesis of linear polysiloxanes from cyclic monomers like hexamethylthis compound (B157284) (D3). This approach can be controlled to produce polymers with specific molecular weights, narrow molar-mass distributions, and defined end-group functionalities, which are critical for drug delivery applications. Both anionic and cationic ROP methods are prevalent.

Organocatalytic Anionic Ring-Opening Polymerization

A significant advancement in ROP is the use of organocatalysts, which offers a controlled and living polymerization process. Guanidine-based catalysts, in particular, have shown excellent performance.

Experimental Protocol: Organocatalytic ROP of Hexamethylthis compound (D3) [1][2]

-

Materials: Hexamethylthis compound (D3), silanol (B1196071) initiator (e.g., diphenylsilanediol), guanidine (B92328) catalyst (e.g., 1,3-trimethylene-2-n-propylguanidine, TMnPG), and a non-dehydrated solvent.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve D3 and the silanol initiator in the chosen solvent.

-

Add the guanidine catalyst to the mixture to initiate polymerization.

-

The reaction is typically carried out at room temperature.

-

The polymerization is considered to proceed via an initiator/chain-end activation mechanism.[1]

-

To terminate the polymerization and introduce specific end-groups, an end-capping agent like chlorosilane can be added.[3][4]

-

-

Control: The molecular weight of the resulting polysiloxane is controlled by the molar ratio of the monomer to the initiator.[4] This method allows for the synthesis of polymers with narrow molar-mass dispersity (ĐM).[1]

Quantitative Data for Organocatalytic ROP

| Monomer | Initiator | Catalyst | End-capping Agent | Molar Mass (Mn) | Dispersity (ĐM) | Reference |

| D3 | Water/Silanol | Guanidines | Chlorosilanes | Controlled | ≤ 1.2 | [5] |

| V3 | Silanol | TMnPG/TMEG | - | Controlled | Narrow | [1] |

D3: Hexamethylthis compound; V3: 1,3,5-trimethyl-1,3,5-trivinylthis compound; TMnPG: 1,3-trimethylene-2-n-propylguanidine; TMEG: 1,3-trimethylene-2-ethylguanidine

Logical Workflow for Controlled Polysiloxane Synthesis via ROP

Caption: Workflow for organocatalytic ring-opening polymerization.

Photomediated Cationic Ring-Opening Polymerization

Photomediated cationic ROP offers temporal control over the polymerization process, which is a significant advantage in synthesizing well-defined polyorganosiloxanes.[6] This method utilizes a photoacid catalyst that can be activated by light.

Experimental Protocol: Photomediated Cationic ROP of Cyclosiloxanes [6]

-

Materials: Cyclosiloxane monomer (e.g., D3), benzyl (B1604629) alcohol (BnOH) as an initiator, a merocyanine-based photoacid catalyst (PAG2), and toluene (B28343) as a solvent.

-

Procedure:

-

Combine the monomer, initiator, and catalyst in toluene in a reaction vessel.

-

Irradiate the mixture with blue light (460–465 nm, 8 W) at 30 °C.

-

The photoacid catalyst generates H+ upon irradiation, which initiates the ring-opening of the cyclosiloxane to form trisiloxonium ions.

-

Chain propagation occurs through the consecutive ring-opening reaction between the growing polymer chain and the monomer.

-

The polymerization can be stopped by turning off the light source, providing excellent temporal control.

-

-

Analysis: Monomer conversion can be calculated using 1H NMR spectroscopy, and the number-average molar mass (Mn) and dispersity (Đ) are determined by gel permeation chromatography (GPC).[6]

Quantitative Data for Photomediated Cationic ROP

| Monomer | Initiator | Catalyst | Light Source | Temperature (°C) | Dispersity (Đ) | Reference |

| D3 | BnOH | PAG2 | Blue light (460-465 nm) | 30 | < 1.30 | [6] |

Signaling Pathway for Photomediated Cationic ROP

Caption: Initiation and propagation in photomediated cationic ROP.

Functionalization of Cyclotrisiloxanes

The introduction of functional groups onto the this compound ring is crucial for tailoring their properties for specific applications, such as drug conjugation or targeted delivery. This can be achieved either by using functionalized precursors during the initial synthesis or by post-modification of a pre-formed cyclosiloxane ring.

Synthesis of Cyclotrisiloxanes with Pendant Functional Groups

This approach involves the condensation of functionalized silanediols or dichlorosilanes. For instance, cyclotrisiloxanes bearing pyrenyl groups have been synthesized for applications in fluorescence sensing.[7][8]

Experimental Protocol: Synthesis of Hexa(1-pyrenyl)this compound [7][9]

-

Materials: Di(1-pyrenyl)silanediol, tetraethylammonium (B1195904) acetate (B1210297) (weak base), and acetonitrile (B52724) (MeCN) as a solvent.

-

Procedure:

-

A mixture of di(1-pyrenyl)silanediol and tetraethylammonium acetate in acetonitrile is stirred at 60 °C under an argon atmosphere overnight.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by silica (B1680970) gel chromatography (eluent: CHCl3/cyclohexane = 1:1) to yield hexa(1-pyrenyl)this compound and octa(1-pyrenyl)cyclotetrasiloxane.

-

-

Reaction Conditions: The reaction is sensitive to temperature; decomposition is observed at temperatures above 75 °C.[7][9] The choice of solvent is also critical, with acetonitrile providing better yields compared to dimethylsulfoxide (DMSO), tetrahydrofuran (B95107) (THF), chloroform, or toluene.[9]

Quantitative Data for Pyrenyl-Functionalized Cyclosiloxane Synthesis

| Starting Material | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Di(1-pyrenyl)silanediol | Tetraethylammonium acetate | MeCN | 60 | Hexa(1-pyrenyl)this compound | 18 | [7][9] |

| Di(1-pyrenyl)silanediol | Tetraethylammonium acetate | MeCN | 60 | Octa(1-pyrenyl)cyclotetrasiloxane | 32 | [7][9] |

| Di(1-pyrenyl)silanediol | Triethylamine | MeCN | 60 | Hexa(1-pyrenyl)this compound | 10 | [9] |

| Di(1-pyrenyl)silanediol | Triethylamine | MeCN | 60 | Octa(1-pyrenyl)cyclotetrasiloxane | 10 | [9] |

Post-Functionalization via Hydrosilylation

Hydrosilylation is a versatile reaction for modifying polysiloxanes that contain Si-H bonds with molecules containing unsaturated bonds (e.g., alkenes, alkynes).[5][10] This method is widely used in the organosilicon industry and is crucial for creating functional materials.[11]

General Hydrosilylation Workflow

Caption: General workflow for hydrosilylation.

Synthesis of Advanced this compound Architectures

Beyond linear polymers, cyclotrisiloxanes serve as building blocks for more complex and highly functional architectures, such as Janus structures and dendrimers, which have potential in targeted drug delivery and nanomaterials.

Janus Cyclotrisiloxanes

Janus particles are compartmentalized nanoparticles with two distinct faces, offering unique opportunities for directed self-assembly and multifunctional applications. All-cis-tetrasiloxycyclotetrasiloxanes, also known as Janus ring siloxanes, can be prepared from all-cis-cyclotetrasiloxanetetraol.[12] These structures can serve as precursors for extended Janus rings.[12] The synthesis of novel syn-type tricyclic laddersiloxanes, which exhibit a structure similar to Janus molecules, has also been reported.[13][14]

Carbosilane Dendrimers with this compound Shells

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Carbosilane dendrimers with this compound external shells can be synthesized through hydrosilylation reactions.[15]

Experimental Protocol: Synthesis of a Third-Generation Carbosilane–this compound Dendrimer [15]

-

Materials: Third-generation polyallylcarbosilane dendrimer, 1,3,5,7-tetramethylcyclotetrasiloxane, and a platinum catalyst (e.g., Karstedt's catalyst).

-

Procedure:

-

A solution of the platinum catalyst is added to a stirred solution of the polyallylcarbosilane dendrimer in a suitable solvent (e.g., hexane) under an argon atmosphere.

-

1,3,5,7-tetramethylcyclotetrasiloxane is then added to the reaction mixture.

-

The reaction progress is monitored by 1H NMR spectroscopy by observing the disappearance of the allyl proton signals.

-

The resulting dendrimer is purified by preparative gel permeation chromatography (GPC).

-

Quantitative Data for Dendrimer Synthesis

| Dendrimer Generation | Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |

| Third | Polyallylcarbosilane G3 | 1,3,5,7-tetramethylcyclotetrasiloxane | Platinum Catalyst | 85 | [15] |

| Sixth | Polyallylcarbosilane G6 | 1,3,3,5,5,7,7-heptamethylcyclotetrasiloxane | Platinum Catalyst | 69 | [15] |

Synthesis Pathway for Carbosilane-Cyclotrisiloxane Dendrimers

Caption: Synthesis of dendrimers with a cyclosiloxane shell.

Conclusion

The synthesis of novel this compound derivatives is a dynamic field with significant potential for advancing drug development and materials science. The methodologies outlined in this guide, from controlled ring-opening polymerizations to the construction of complex dendritic architectures, provide a robust toolkit for researchers. The ability to precisely control the structure, functionality, and properties of these silicon-based materials opens up new avenues for creating sophisticated drug delivery systems, theranostics, and other high-performance materials. The detailed protocols and quantitative data presented herein are intended to facilitate the practical application and further innovation in this exciting area of research.

References

- 1. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 11. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Janus ring siloxane: a versatile precursor of the extended Janus ring and tricyclic laddersiloxanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. New Janus Tricyclic Laddersiloxanes: Synthesis, Characterization, and Reactivity [mdpi.com]

- 14. New Janus Tricyclic Laddersiloxanes: Synthesis, Characterization and Reactivity[v1] | Preprints.org [preprints.org]

- 15. Synthesis and Properties of Hybrid Carbosilane Dendrimers with Cyclosiloxane External Shells [ineosopen.org]

A Deep Dive into the Ring-Opening Polymerization of Cyclotrisiloxane: A Technical Guide for Scientists and Drug Development Professionals

The synthesis of well-defined polysiloxanes is of paramount importance in advanced materials science, with profound implications for drug delivery, biomedical devices, and a host of other therapeutic applications. The ring-opening polymerization (ROP) of cyclotrisiloxanes, particularly hexamethylcyclotrisiloxane (B157284) (D3), stands as a cornerstone methodology for producing these versatile polymers with precise control over their molecular architecture. This technical guide provides an in-depth exploration of the core mechanisms of D3 ROP, offering a comparative analysis of anionic and cationic pathways, detailed experimental protocols, and quantitative data to inform researchers and professionals in the field.

Core Mechanisms: Anionic vs. Cationic Pathways

The ROP of this compound can be initiated through either anionic or cationic mechanisms, each presenting distinct advantages and considerations. The choice of initiator is the primary determinant of the polymerization pathway and significantly influences the characteristics of the resulting polysiloxane.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a robust and widely utilized method for synthesizing linear polysiloxanes with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[1][2][3] This "living" polymerization technique allows for the creation of complex architectures such as block copolymers.[1] The process is typically initiated by nucleophilic species such as alkali metal hydroxides, alkoxides, or organolithium compounds.[4][5]

The initiation step involves the nucleophilic attack of the initiator on a silicon atom of the D3 monomer, leading to the cleavage of a Si-O bond and the formation of a linear silanolate active species. Propagation proceeds by the subsequent attack of the growing silanolate chain end on another D3 monomer. The high ring strain of D3 (approximately 13-16 kJ/mol) provides the thermodynamic driving force for the polymerization, favoring chain growth over undesirable side reactions like "back-biting," which can lead to the formation of cyclic byproducts and a broader molecular weight distribution.[4] This is in contrast to the polymerization of less strained cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D4), where such side reactions are more prevalent.[1][4]

The living nature of AROP allows for excellent control over the final polymer structure. The polymerization proceeds until all monomer is consumed, and the active chain ends can be intentionally terminated with a suitable quenching agent.[1][2]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of cyclotrisiloxanes is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, sulfuric acid) or Lewis acids.[4][6] The initiation mechanism involves the protonation of a siloxane oxygen atom in the D3 ring, generating a reactive tertiary oxonium ion.[6] Propagation then occurs through the nucleophilic attack of a monomer's oxygen atom on the electrophilic silicon center of the activated chain end.

Similar to AROP, the high ring strain of D3 favors linear polymer formation. However, CROP can be more complex and prone to side reactions, such as intermolecular and intramolecular chain transfer (back-biting), which can make it more challenging to achieve the same level of control over molecular weight and dispersity as in anionic systems.[6] Despite these challenges, CROP remains a valuable method for synthesizing polysiloxanes, particularly in scenarios where specific functional groups that are sensitive to basic conditions need to be incorporated.[7]

Quantitative Data Summary

The selection of initiator and reaction conditions has a significant impact on the outcome of the polymerization. The following tables provide a summary of quantitative data for common initiators used in the ROP of D3.

| Table 1: Initiators and Conditions for Anionic ROP of D3 | | :--- | :--- | :--- | :--- | | Initiator | Typical Promoter/Solvent | Typical Temperature (°C) | Resulting Polydispersity Index (PDI) | | Organolithium Compounds (e.g., n-BuLi, sec-BuLi) | THF, DMSO | 20-40 | 1.05 - 1.20 | | Lithium Silanolates | THF | 20-50 | 1.05 - 1.15 | | Potassium Hydroxide (KOH) | Bulk or Toluene | 100-140 | >1.5 (equilibrium-controlled) | | Tetrabutylammonium Silanolate | Toluene | 80 | ~1.1 |

| Table 2: Initiators and Conditions for Cationic ROP of D3 | | :--- | :--- | :--- | :--- | | Initiator | Typical Solvent | Typical Temperature (°C) | Resulting Polydispersity Index (PDI) | | Trifluoromethanesulfonic acid (TfOH) | Methylene Chloride | 0-25 | 1.1 - 1.5 | | Sulfuric Acid (H₂SO₄) | Bulk or Hydrocarbon Solvent | 25-50 | >1.5 | | Lewis Acids (e.g., SnCl₄, FeCl₃) | Methylene Chloride | 0-25 | 1.3 - 2.0 |

Visualizing the Polymerization Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the core mechanisms of anionic and cationic ROP, as well as a generalized experimental workflow.

Caption: Anionic ROP of this compound.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. gelest.com [gelest.com]

- 5. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of Cationic and Anionic Polymerization of Cyclotrisiloxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of cyclotrisiloxanes, particularly hexamethylcyclotrisiloxane (B157284) (D3), is a cornerstone for the synthesis of well-defined polysiloxanes, materials of significant interest in advanced applications, including drug delivery systems, biomedical devices, and specialty elastomers. The ability to precisely control polymer architecture, molecular weight, and functionality is paramount. This guide provides a detailed comparative analysis of the two primary ionic ROP methodologies: cationic and anionic polymerization, offering insights into their mechanisms, kinetics, and practical execution.

Introduction to this compound Polymerization

Hexamethylthis compound (D3) is a six-membered ring composed of three dimethylsiloxane units. Its high ring strain makes it significantly more reactive towards ring-opening polymerization compared to its larger counterpart, octamethylcyclotetrasiloxane (B44751) (D4). This enhanced reactivity allows for polymerization under milder conditions and provides a pathway to kinetically controlled processes, minimizing undesirable side reactions. Both cationic and anionic initiators can effectively induce the ROP of D3, each bestowing distinct characteristics upon the resulting polymer and the polymerization process itself.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of D3 is renowned for its "living" nature, which allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the facile introduction of functional end-groups.

Mechanism of Anionic Polymerization

The anionic polymerization of D3 proceeds via a nucleophilic attack on a silicon atom of the this compound ring. The process can be divided into two main stages: initiation and propagation.

-

Initiation: A strong nucleophile, typically an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) or a silanolate, attacks a silicon atom in the D3 ring. This leads to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active species.

-

Propagation: The newly formed silanolate anion, which is the active center, then attacks another D3 monomer in a similar fashion, extending the polymer chain. This process repeats, leading to the growth of the polysiloxane chain.

Due to the high reactivity of the strained D3 ring, propagation is much faster than side reactions such as "backbiting" (intramolecular cyclization) or chain transfer, especially at lower temperatures. This kinetic control is the key to achieving well-defined polymers. Termination is typically achieved by introducing a quenching agent, such as a chlorosilane, which reacts with the active silanolate end to form a stable, non-reactive end-group.

Anionic Polymerization Mechanism of D3

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of D3 is initiated by strong acids and proceeds through electrophilic attack on the oxygen atoms of the siloxane bonds. While generally faster than anionic polymerization, it is often more challenging to control due to the high reactivity of the cationic intermediates, which can lead to side reactions.

Mechanism of Cationic Polymerization

The mechanism of cationic ROP of D3 also involves initiation and propagation steps.

-

Initiation: A strong protic acid (e.g., trifluoromethanesulfonic acid, TfOH) or a Lewis acid in the presence of a proton source protonates an oxygen atom in the D3 ring, forming a tertiary silyloxonium ion. This is followed by nucleophilic attack by the counter-ion or another monomer, leading to ring-opening and the formation of a reactive cationic species at the chain end.

-

Propagation: The cationic active center at the end of the growing polymer chain attacks an oxygen atom of another D3 monomer, propagating the chain.

A significant challenge in cationic polymerization is the prevalence of side reactions, including:

-

Backbiting: The active chain end can attack a silicon-oxygen bond within the same chain, leading to the formation of cyclic oligomers (predominantly D6).

-

Chain Transfer: A proton can be transferred from the active chain end to another monomer or a polymer chain, terminating one chain and initiating another. This leads to a broadening of the molecular weight distribution.

Recent advances using photoacid generators (PAGs) as initiators have shown promise in achieving better control over cationic polymerization by allowing for temporal and spatial control of the initiation process.[1]

References

The Influence of Ring Strain on Cyclotrisiloxane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of ring strain in the reactivity of hexamethylcyclotrisiloxane (B157284) (D3). It details the structural and thermodynamic properties that differentiate D3 from other cyclosiloxanes and explores the mechanisms of its ring-opening polymerization (ROP). This document includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemistry and materials science.

The Origin and Consequence of Ring Strain in Cyclosiloxanes

Cyclosiloxanes are fundamental building blocks in silicone chemistry.[1] Their reactivity is critically governed by the size of the siloxane ring. Hexamethylthis compound (D3), composed of three repeating dimethylsiloxane units, is a notable outlier in this family. Unlike the larger, more flexible octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5), the D3 molecule is a planar and highly strained structure.[2][3]

This inherent strain arises from the significant deviation of its internal bond angles from the ideal, low-energy conformations typically observed in siloxane chains.[4][5] The standard Si-O-Si bond angle in flexible siloxane polymers is approximately 142.5°, allowing for low barriers to bond rotation.[1][6] In the constrained six-membered ring of D3, the angles are compressed, leading to substantial angle strain. This stored potential energy makes D3 thermodynamically unstable compared to its linear polymer counterpart, providing a strong driving force for ring-opening reactions.[2][5]

Quantitative Analysis of Cyclosiloxane Properties

The structural and thermodynamic differences between the strained D3 monomer and the largely unstrained D4 monomer are summarized below. The higher ring strain energy and lower activation energy for polymerization underscore D3's heightened reactivity.

| Property | Hexamethylthis compound (D3) | Octamethylcyclotetrasiloxane (D4) | Reference |

| Structure | Planar, Strained Ring | Puckered, Flexible Ring | [2][3] |

| Ring Strain Energy | 10.5 kJ/mol | 1.0 kJ/mol | [7][8] |

| Anionic ROP Activation Energy | 11.0 kcal/mol | 18.1 kcal/mol | [8] |

| Enthalpy of ROP Initiation | -206.6 kJ/mol (with t-BuLi) | Not favorable for initiation | [7] |

Enhanced Reactivity: Ring-Opening Polymerization (ROP)

The high ring strain of D3 makes it an exceptionally effective monomer for Ring-Opening Polymerization (ROP), a process that converts the cyclic monomer into a linear polymer chain.[2][9] This process is highly efficient and can be controlled to produce well-defined polymers with specific molecular weights and low dispersity.[7][10] The polymerization of D3 is significantly faster than that of D4, with reaction rates reported to be 100 to 1,000 times greater.[9]

Both anionic and cationic mechanisms can be employed to initiate the polymerization of D3.[9] In both cases, the relief of ring strain is the primary thermodynamic driving force for the reaction. Due to the high reactivity of D3, side reactions such as "back-biting" (where the growing polymer chain attacks itself to form a new cyclic species) and chain redistribution are of minor importance compared to the polymerization of unstrained cyclics like D4.[9][10] This feature allows for the synthesis of polymers with precise structures, a process often referred to as a "living" polymerization.[11][12]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a robust method for synthesizing polysiloxanes with predictable molecular weights and narrow molecular weight distributions.[13] The polymerization is typically initiated by a strong nucleophile, such as an organolithium reagent or an alkali metal silanolate.[7][12]

Mechanism of Anionic ROP

The mechanism proceeds through three main stages: initiation, propagation, and termination.

-

Initiation: A nucleophilic initiator (e.g., Bu⁻) attacks one of the electrophilic silicon atoms in the D3 ring. This cleaves a Si-O bond, opening the ring and forming a linear silanolate active center.[7]

-

Propagation: The newly formed silanolate anion acts as a nucleophile, attacking another D3 monomer. This process repeats, extending the polymer chain. The equilibrium between associated and dissociated living chains can be influenced by promoters and solvents.[11][14]

-

Termination: The "living" anionic chain ends can be intentionally "quenched" by adding a terminating agent, such as a chlorosilane, to introduce specific end-group functionality.[7]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of cyclosiloxanes is typically initiated by strong protic acids, such as trifluoromethanesulfonic acid (CF₃SO₃H).[9][10] This method is also highly effective for D3 polymerization due to the monomer's high strain.

Mechanism of Cationic ROP

The cationic mechanism involves the formation of an active electrophilic center that facilitates the ring-opening process.

-

Initiation: A proton (H⁺) from the acid catalyst protonates an oxygen atom on the D3 ring, creating a highly reactive trisiloxonium ion.[10][15] This active species then undergoes nucleophilic attack by a counter-ion or initiator, leading to ring cleavage and the formation of a linear chain with an active cationic end.

-

Propagation: The active end of the polymer chain attacks another D3 monomer, propagating the polymerization. The formation of tight ion pairs between the catalyst anion and the active species can help suppress side reactions.[10][15]

-

Termination/Chain Transfer: The reaction can be terminated by the neutralization of the active center or through chain transfer reactions. However, in strained systems like D3, propagation is strongly favored.[9]

References

- 1. CYCLIC SILOXANES (CYCLOSILOXANES) - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Hexamethylthis compound - Wikipedia [en.wikipedia.org]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Siloxane - Wikipedia [en.wikipedia.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Anionic Ring Opening Polymerization Mechanism and Dynamics of Hexamethylthis compound(D3) [manu56.magtech.com.cn]

- 12. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Dawn of a Synthetic Revolution: A Technical History of Cyclotrisiloxanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Discovery of Cyclotrisiloxanes

The journey into the world of silicon-based polymers, a cornerstone of modern materials science, began in the early 20th century. This guide delves into the pivotal discoveries and developmental milestones of cyclotrisiloxanes, offering a technical perspective on their origins for today's scientific community.

Pioneering Syntheses: From Grignard Reagents to the "Direct Process"

The story of cyclosiloxanes is intrinsically linked to the groundbreaking work of English chemist Frederic Stanley Kipping. His extensive research, spanning from the early 1900s to the 1940s, laid the foundation for organosilicon chemistry.[1][2][3] Kipping's initial challenge was the creation of stable silicon-carbon bonds, a feat he accomplished using the then-novel Grignard reagents and sodium metal.[1] These early forays into organosilicon compounds were not initially aimed at producing polymers but rather at exploring the fundamental chemistry of silicon.

While the first syntheses of polyalkylsiloxanes are credited to Charles Friedel, James Crafts, and Albert Ladenburg in the latter half of the 19th century, it was Kipping and his research group who elucidated the polymeric nature of these materials.[1][4] Kipping was also the one to coin the term "silicone," initially believing, based on their empirical formulas, that they were analogous to ketones.[2] The more accurate term, "siloxane," is now widely used.

A significant leap towards the large-scale production of silicones, and by extension cyclosiloxanes, came with the development of the "Direct Process" by Eugene G. Rochow at General Electric in the 1930s.[1][4] This industrial process, which involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst, provided an efficient route to methylchlorosilanes, the key precursors for cyclosiloxane synthesis.[1][5]

The Birth of Cyclotrisiloxanes: Hydrolysis and Thermal Rearrangement

The formation of cyclic siloxanes, including the foundational hexamethylthis compound (B157284) (D3), arises from the controlled hydrolysis of diorganodichlorosilanes, such as dimethyldichlorosilane.[4][5] This reaction produces a mixture of linear and cyclic siloxanes.

A pivotal publication by Winton Patnode and Donald F. Wilcock of General Electric in 1946 detailed a method for the specific preparation of hexamethylthis compound.[6][7] Their work demonstrated that heating high-molecular-weight dimethylpolysiloxanes could yield the cyclic trimer. An improvement on this method involves conducting the heating in the absence of acidic or basic catalysts that could promote equilibration to other cyclic sizes.[6]

Early Characterization: A Glimpse into the Molecular World

In the early to mid-20th century, the analytical toolkit available to chemists was limited compared to modern standards. The characterization of newly synthesized cyclotrisiloxanes relied on a combination of physical property measurements and elemental analysis.

-

Physical Constants: Precise measurements of melting and boiling points were primary methods for identifying and assessing the purity of compounds.

-

Elemental Analysis: Combustion analysis, a technique refined by Justus von Liebig and Jean-Baptiste Dumas, was crucial for determining the empirical formula of a compound by quantifying its carbon and hydrogen content.[3][8][9] For organosilicon compounds, this was adapted to determine the silicon content as well.

Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry now provide unambiguous structural information that was unattainable for the pioneers in the field.[10][11]

Quantitative Data

The following tables summarize the key physical properties of hexamethylthis compound (D3) as reported in historical and modern literature.

| Property | Value | Reference(s) |

| Melting Point | 64 °C | [2][3][12][13] |

| Boiling Point | 134-135 °C | [2][3][12][13] |

| Molecular Formula | C6H18O3Si3 | [12] |

| Molar Mass | 222.46 g/mol | [12] |

Experimental Protocols

Synthesis of Methylchlorosilane Precursors via the "Direct Process" (circa 1940s)

The following is a generalized description of the industrial "Direct Process" developed by Eugene G. Rochow.

Objective: To synthesize methylchlorosilanes, primarily dimethyldichlorosilane, the precursor for cyclosiloxanes.

Materials:

-

Elemental silicon powder

-

Methyl chloride (gas)

-

Copper catalyst

Procedure:

-

A bed of finely powdered silicon and a copper catalyst is prepared in a reactor.

-

The reactor is heated to a temperature of approximately 300 °C.

-

A stream of methyl chloride gas is passed through the heated silicon-copper mixture.

-

The volatile methylchlorosilane products are carried out of the reactor by the gas stream.

-

The product stream is cooled to condense the various methylchlorosilanes.

-

The resulting mixture of methyltrichlorosilane, dimethyldichlorosilane, and trimethylchlorosilane is then separated by fractional distillation.

Hydrolysis of Dimethyldichlorosilane to Form Cyclic Siloxanes (Generalized Early Method)

This protocol is a generalized representation of the hydrolysis reaction that would have been used in the mid-20th century.

Objective: To produce a mixture of linear and cyclic dimethylsiloxanes from dimethyldichlorosilane.

Materials:

-

Dimethyldichlorosilane

-

Water

-

An inert solvent (e.g., diethyl ether)

-

A weak base for neutralization (e.g., sodium bicarbonate)

Procedure:

-

Dimethyldichlorosilane is dissolved in an inert solvent, such as diethyl ether, in a reaction flask.

-

The solution is cooled in an ice bath to control the exothermic reaction.

-

Water is added slowly to the cooled solution with vigorous stirring. The reaction produces hydrochloric acid as a byproduct.

-

After the addition of water is complete, the reaction mixture is stirred for a period to ensure complete hydrolysis.

-

The organic layer is separated from the aqueous acidic layer.

-

The organic layer is washed with a dilute solution of a weak base, such as sodium bicarbonate, to neutralize any remaining hydrochloric acid, followed by washing with water.

-

The solvent is removed by distillation, leaving a mixture of linear and cyclic dimethylsiloxanes.

-

Fractional distillation of this mixture under reduced pressure can be used to separate the different cyclic species, such as hexamethylthis compound (D3) and octamethylcyclotetrasiloxane (B44751) (D4).

Visualizing the Historical Development and Synthesis

Caption: Historical timeline of this compound discovery.

Caption: Experimental workflow for D3 synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hexamethylthis compound CAS#: 541-05-9 [amp.chemicalbook.com]

- 3. HEXAMETHYLthis compound (D3) - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 9. mdpi-res.com [mdpi-res.com]

- 10. Silicon - Wikipedia [en.wikipedia.org]

- 11. A Brief History of Elemental Analysis - Artemis Analytical [artemis-analytical.com]

- 12. Hexamethylthis compound | C6H18O3Si3 | CID 10914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hexamethylthis compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Environmental Fate and Transport of Cyclotrisiloxane (D3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylcyclotrisiloxane (D3), an organosilicon compound with the formula [(CH₃)₂SiO]₃, is a cyclic volatile methylsiloxane (cVMS). While its use in consumer products is limited, it is an important intermediate in the production of silicone polymers.[1] Understanding the environmental fate and transport of D3 is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the current scientific understanding of D3's behavior in the environment, including its physicochemical properties, degradation pathways, and partitioning in various environmental compartments.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. D3 is a solid at room temperature with a notable vapor pressure, indicating a tendency to volatilize.[2] Its low water solubility and moderate octanol-water partition coefficient suggest a potential for partitioning into organic matter and biota.[2] However, its rapid hydrolysis significantly influences its environmental distribution and bioavailability.[2]

Table 1: Physicochemical Properties of this compound (D3)

| Property | Value | Reference |

| CAS Number | 541-05-9 | [3] |

| Molecular Formula | C₆H₁₈O₃Si₃ | [3] |

| Molecular Weight | 222.46 g/mol | [4] |

| Melting Point | 64 °C | [2] |

| Boiling Point | 134 - 135.1 °C | [2][4] |

| Vapor Pressure | 11.56 hPa (at 25 °C, extrapolated) | [2] |

| Water Solubility | 1.6 mg/L (at 25 °C) | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.85 (measured) | [2] |

Environmental Fate

The fate of D3 in the environment is primarily driven by three key processes: hydrolysis, atmospheric degradation, and to a lesser extent, biodegradation.

Hydrolysis

Hydrolysis is the most significant degradation pathway for D3 in aqueous environments. It is highly unstable in the presence of water across a range of environmentally relevant pH conditions, rapidly breaking down into linear siloxanediols.[2] The primary hydrolysis product is hexamethyltrisiloxanediol, which further hydrolyzes to the ultimate degradation product, dimethylsilanediol (B41321) (DMSD).[2] DMSD is a more water-soluble and mobile compound whose own environmental fate, including volatilization from soil and uptake by plants, is a key consideration.[5][6][7][8]

Table 2: Hydrolysis Half-life of D3 at 25 °C

| pH | Half-life | Reference |

| 4 | 2 minutes | [2] |

| 7 | 23 minutes | [2] |

| 9 | 0.4 minutes | [2] |

Experimental Protocol: Hydrolysis Rate Determination (Following OECD Guideline 111)

The rate of hydrolysis of D3 is determined by incubating the substance in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) in the dark at a constant temperature.[5][6]

Experimental workflow for determining the hydrolysis rate of D3.

The hydrolysis of D3 follows a distinct pathway, leading to the formation of dimethylsilanediol (DMSD).

References

- 1. researchgate.net [researchgate.net]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Hexamethylthis compound (D3)|High-Purity Research Chemical [benchchem.com]

- 4. HEXAMETHYLthis compound (D3) - Ataman Kimya [atamanchemicals.com]

- 5. Fate of dimethylsilanediol (DMSD) in soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fate of dimethylsilanediol (DMSD) in outdoor bare surface soil and its relation to soil water loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Volatilization of dimethylsilanediol (DMSD) under environmentally relevant conditions: Sampling method and impact of water and soil materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclotrisiloxane (CAS 541-05-9): A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Hexamethylcyclotrisiloxane (B157284) (D3), identified by CAS number 541-05-9, is a cyclic volatile methylsiloxane (cVMS). It is the smallest cyclic siloxane, consisting of a six-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom. This organosilicon compound serves as a key monomer and intermediate in the production of silicone polymers and is found as a residual impurity in a variety of industrial and consumer products. This technical guide provides a detailed overview of its chemical data, toxicological profile, and environmental considerations, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key assessment workflows.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature with a characteristic faint odor. It is highly flammable and sensitive to moisture, undergoing hydrolysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈O₃Si₃ | |

| Molecular Weight | 222.46 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 63 - 67 °C (145.4 - 152.6 °F) | |

| Boiling Point | 134 °C (273.2 °F) at 760 mmHg | |

| Flash Point | 35 °C (95 °F) (closed cup) | |

| Density | 1.19 g/cm³ at 25 °C | |

| Vapor Pressure | 6.71 hPa at 25 °C | |

| Water Solubility | 1.6 mg/L at 23 °C (slightly soluble) | [2] |

| Log Octanol/Water Partition Coefficient (Log P) | 2.155 (Crippen Calculated) |

Toxicological Profile

The toxicological data for hexamethylthis compound indicates a low level of acute toxicity via the oral route. It can cause mild skin and eye irritation. Repeated exposure studies in animals have identified the liver and kidneys as potential target organs.

| Endpoint | Species | Route | Value & Observation | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 15,400 mg/kg bw | [2] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 36,000 mg/m³ (4 hours) | [1] |

| Skin Irritation | Rabbit | Dermal | Mild irritation (slight redness) upon repeated application of undiluted substance. | [1][2] |

| Eye Irritation | Rabbit | Ocular | Not irritating in a study with one rabbit.[2] Other sources suggest it may be irritating, causing inflammation with prolonged contact.[1] | [1][2] |

| Skin Sensitization | Guinea Pig | Dermal | Does not cause skin sensitization (Maximisation Test - OECD 406). | |

| Genotoxicity | - | In vitro | Negative in Ames test (S. typhimurium). | |

| Reproductive Toxicity | Rat | Inhalation | Suspected of damaging fertility.[3] A combined repeated-dose/reproductive toxicity study showed decreased seminal vesicle weight with an increased incidence of atrophy in males at 2500 ppm. | [2][3] |

| Repeated Dose Toxicity | Rat | Inhalation | LOAEC of 0.61 mg/L (100 ppm) based on kidney findings in males (protein droplet nephropathy) and decreased food consumption in both sexes after 29 days of exposure.[2] Increased liver weights were also observed.[2] | [2] |

Ecotoxicological Information

Due to its rapid hydrolysis, standard aquatic toxicity testing is challenging for this compound. Studies conducted at its limit of water solubility have not shown adverse effects on key aquatic organisms.

| Endpoint | Species | Duration | Value & Observation | Reference(s) |

| Acute Fish Toxicity | Rainbow Trout | 96 hours | No mortalities observed at the limit of water solubility (1.6 mg/L) in a flow-through study. | [2] |

| Acute Invertebrate Toxicity | Daphnia magna | 48 hours | No effects observed at the limit of water solubility in a flow-through study. | [2] |

| Persistence | - | - | Undergoes rapid hydrolysis in water. The ultimate degradation products are dimethylsilanediol, which can further biodegrade to inorganic constituents. | [2] |

| Bioaccumulation | - | - | Low potential for bioaccumulation due to rapid hydrolysis. |

Experimental Protocols

The methodologies for key toxicological and physicochemical tests are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are summarized below to provide insight into the generation of the presented data.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 425

The Up-and-Down Procedure (UDP) is utilized to estimate the median lethal dose (LD50) while minimizing the number of animals used.

-

Test System : Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[4] Animals are acclimated to laboratory conditions for at least 5 days.[4]

-

Dose Administration : The test substance is administered orally by gavage.[5] For solids, the substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil). The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight).[4]

-

Procedure : Dosing is performed sequentially in single animals at 48-hour intervals. The first animal is dosed at a level representing the best estimate of the LD50. If this animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.[6]

-

Observations : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.[4][5]

-

Endpoint : The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.

Skin Irritation - Based on OECD Guideline 404

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System : Healthy, young adult albino rabbits are used. The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.[7]

-

Application : A small amount (0.5 g for a solid) of the test substance is applied to a small area (~6 cm²) of skin and covered with a gauze patch.[7]

-

Exposure : The patch is held in place with non-irritating tape for a 4-hour exposure period.[7]

-

Observations : After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]

-

Scoring : The reactions are scored according to a standardized grading system (e.g., Draize scale). The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index.

Water Solubility - Based on OECD Guideline 105

The flask method is suitable for substances with solubilities above 10⁻² g/L, which applies to this compound.

-

Principle : An excess amount of the test substance is agitated in purified water at a controlled temperature for a sufficient period to reach equilibrium.[9][10][11]

-

Procedure :

-

A preliminary test is conducted to determine the approximate solubility and the time to reach equilibrium.

-

For the main test, an amount of the substance in excess of its solubility is added to a vessel containing a known volume of water.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) until saturation is achieved.

-

The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.[12]

-

-

Analysis : The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Endpoint : The water solubility is reported as the mass concentration (e.g., in mg/L) at the specified temperature.

Visualization of Assessment Workflow

Given the absence of specific, well-characterized signaling pathway interactions for hexamethylthis compound in the public literature, a logical workflow diagram is presented below. This diagram illustrates the integrated assessment process for a chemical substance, moving from basic identity and properties to toxicological and environmental hazard characterization.

Caption: Logical workflow for chemical safety assessment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chemos.de [chemos.de]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. filab.fr [filab.fr]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Hexamethylcyclotrisiloxane (D3 Siloxane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of hexamethylcyclotrisiloxane (B157284), commonly known as D3 siloxane. The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise data and methodological insights.

General and Chemical Identity

Hexamethylthis compound (D3) is the simplest cyclic organosilicon compound, belonging to the class of siloxanes.[1][2] Its structure consists of a three-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to two methyl groups.[2] This strained ring structure is a key factor in its high reactivity compared to larger cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5).[2] D3 serves as a crucial monomer for the synthesis of polydimethylsiloxanes (PDMS) through ring-opening polymerization.[2][3]

| Identifier | Value |

| Chemical Name | 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane[1][4] |

| Common Synonyms | D3, Hexamethylthis compound, Dimethylsiloxane trimer[4][5] |

| CAS Number | 541-05-9[1][3] |

| Molecular Formula | C6H18O3Si3[1][3] |

| Molecular Weight | 222.46 g/mol [1][3] |

Physical Properties

D3 is a white crystalline solid at room temperature.[6][7] The physical properties of D3 are summarized in the table below.

| Property | Value |

| Appearance | Colorless or white solid/crystals[2][6] |

| Melting Point | 64-65 °C[2][5][8][9][10][11] |

| Boiling Point | 134-135 °C[2][5][7][8][9][11][12] |

| Density | 1.02 g/cm³[4][5][11] |

| Vapor Pressure | 11.56 hPa (at 25 °C)[7]; 6.71 hPa (at 25 °C)[12]; 11.6 mmHg (at 25°C)[13] |

| Vapor Density | 7.68 (Air = 1.0)[12] |

| Flash Point | 35 °C (closed cup)[5][11][12] |

| Refractive Index (n20/D) | 1.427[5] |

| Solubility in Water | 1.6 mg/L (at 25 °C)[7]; Insoluble[2][14] |

| Solubility in Organic Solvents | Soluble in a wide range of organic solvents including acetone, ethanol, toluene, benzene, n-hexane, and chlorinated hydrocarbons.[2][3][14][15] |

| Log Kow (Octanol/Water Partition Coefficient) | 3.85 (measured)[7]; 4.47 (modeled)[7] |

Chemical Properties and Reactivity

The chemical behavior of D3 is largely dictated by the strained nature of its three-membered siloxane ring.

-

Reactivity and Polymerization : The significant ring strain in D3 makes it highly reactive, particularly in ring-opening polymerization reactions.[2][3] It can be readily polymerized under the influence of anionic or cationic catalysts, even at lower temperatures, to produce high molecular weight polydimethylsiloxanes (PDMS).[2][3] This reactivity is a key advantage for synthesizing silicone polymers with controlled molecular weights and specific properties.[2][16] Anionic ring-opening polymerization is a common method, often initiated by strong bases like alkali metal hydroxides or organolithium reagents.[3]

-

Thermal Stability : Siloxanes, in general, exhibit good thermal stability due to the high energy of the Si-O bond.[17] However, the thermal stability of D3 itself is a precursor to the more stable PDMS polymers. The degradation of PDMS at elevated temperatures can lead to the formation of cyclic oligomers, including D3.[17] The working temperature limit for siloxanes is generally considered to be around 300 °C.[18]

-

Stability and Incompatibilities : D3 is stable under normal storage conditions in closed containers but is sensitive to moisture, which can lead to hydrolysis or polymerization.[2][8] It is incompatible with strong oxidizing agents.[6] D3 is also highly flammable.[6]

-

Hydrolytic Instability : D3 is hydrolytically unstable across a range of pH values. At 25 °C, its half-life is 2 minutes at pH 4, 23 minutes at pH 7, and 0.4 minutes at pH 9.[7] This rapid hydrolysis can make measurements of properties like water solubility and log Kow challenging.[7]

Experimental Protocols

The characterization and quantification of D3 in various matrices are crucial for research and quality control. Below are summaries of key experimental methodologies.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like D3.

-

Principle : The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

-

Sample Preparation : For biological samples like plasma or blood, a one-step liquid-liquid extraction can be employed. For environmental or material samples, solvent extraction or headspace analysis may be used.

-

Instrumentation :

-

Gas Chromatograph : Equipped with a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column).

-

Mass Spectrometer : Capable of electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Typical GC Conditions :

-

Injector Temperature : 250 °C

-

Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all compounds of interest.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.

-

-

Typical MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of D3.

-

-

Data Analysis : Identification is confirmed by comparing the retention time and mass spectrum of the analyte with that of a certified reference standard. Quantification is typically performed using an internal standard and a calibration curve.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of D3 and for studying its polymerization kinetics.

-

Principle : NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical shift, spin-spin coupling, and integration of the NMR signals provide detailed information about the molecular structure.

-

Sample Preparation : D3 is dissolved in a suitable deuterated solvent (e.g., chloroform-d, benzene-d6).

-

Spectra :

-

¹H NMR : Provides information about the hydrogen atoms in the molecule. For D3, a single sharp peak is expected for the equivalent methyl protons.

-

¹³C NMR : Provides information about the carbon atoms. A single peak is expected for the equivalent methyl carbons.

-

²⁹Si NMR : Directly probes the silicon atoms in the siloxane ring and is particularly useful for studying the polymerization process and identifying different siloxane species. The chemical shift for D3 is reported to be around -8.4 to -8.9 ppm.[19][20]

-

-

Data Analysis : The chemical shifts are compared with known values from literature or databases to confirm the structure. The integration of peaks can be used for quantitative analysis.

4.3. Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation.

-

Principle : Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, resulting in an IR spectrum with absorption bands corresponding to the functional groups present.

-

Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet), as a melt, or dissolved in a suitable solvent.

-

Characteristic Absorptions for D3 :

-

Si-O-Si stretching : A strong and characteristic absorption band is observed in the region of 1000-1100 cm⁻¹.

-

Si-CH₃ rocking and stretching : Bands corresponding to the silicon-methyl groups are also present.

-

C-H stretching : Absorptions from the methyl groups are observed in the 2900-3000 cm⁻¹ region.

-

-

Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are compared with correlation charts and reference spectra to identify the functional groups and confirm the presence of the siloxane structure.

Visualizations

5.1. Logical Workflow for D3 Siloxane Analysis

Caption: Workflow for the analysis of D3 siloxane.

5.2. Anionic Ring-Opening Polymerization of D3

Caption: Anionic ring-opening polymerization of D3.

5.3. Key Properties and Applications of D3 Siloxane

Caption: Key properties and applications of D3 siloxane.

References

- 1. Hexamethylthis compound | C6H18O3Si3 | CID 10914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Hexamethylthis compound (D3)|High-Purity Research Chemical [benchchem.com]

- 4. Hexamethylthis compound - Wikipedia [en.wikipedia.org]

- 5. Supplier of HEXAMETHYLthis compound (D3) | Bulk Manufacturer & Distributor [silsource.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Hexamethylthis compound(541-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound, 541-05-9 [thegoodscentscompany.com]

- 10. labproinc.com [labproinc.com]

- 11. Hexamethylthis compound IOTA D3-Iota [siliconeoil.net]

- 12. Hexamethylthis compound - Safety Data Sheet [chemicalbook.com]

- 13. hexamethylthis compound | CAS#:541-05-9 | Chemsrc [chemsrc.com]

- 14. innospk.com [innospk.com]

- 15. sanfanchem.com [sanfanchem.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. psecommunity.org [psecommunity.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

Profiling the Solubility of Cyclotrisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals